Home > Products > Screening Compounds P64899 > Bismuth Potassium Citrate
Bismuth Potassium Citrate -

Bismuth Potassium Citrate

Catalog Number: EVT-467133
CAS Number:
Molecular Formula: C6H5BiKO7+
Molecular Weight: 437.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bismuth potassium citrate can be achieved through various methods, primarily involving the reaction of bismuth citrate with potassium hydroxide or potassium citrate. A commonly reported method includes:

  1. Preparation of Potassium Citrate:
    • Potassium hydroxide is mixed with citric acid in water to form potassium citrate. This reaction typically occurs at a molar concentration of potassium hydroxide between 11 to 13 mol/L, with a temperature range of 20 to 30 °C and a reaction time of 30 minutes to 1 hour .
  2. Formation of Bismuth Potassium Citrate:
    • In a separate step, bismuth citrate is reacted with the prepared potassium citrate solution. Ammonia is added to facilitate the reaction under controlled conditions (temperature between 40 to 60 °C for about 20 to 40 minutes). The resulting mixture is then concentrated and recrystallized, often using ethanol as the solvent, leading to the formation of bismuth potassium citrate with high purity (99.95% to 99.99%) and yield (80% to 90%) .

Alternative methods have also been documented, including the use of glycerol as a co-solvent during crystallization processes, which can enhance yield and purity .

Molecular Structure Analysis

Bismuth potassium citrate has a complex molecular structure characterized by its composition of bismuth ions (Bi^3+), potassium ions (K^+), and citrate ions (C_6H_5O_7^3−). The general formula can be represented as KBi(C_6H_4O_7)·nH_2O, where nn indicates the number of water molecules associated with the crystal structure.

Spectroscopic analyses, including X-ray diffraction studies, reveal that the compound exhibits a layered structure where bismuth ions are coordinated by citrate ligands, forming a three-dimensional network. The presence of water molecules in the crystal lattice contributes to its stability and solubility characteristics .

Chemical Reactions Analysis

Bismuth potassium citrate can participate in various chemical reactions, primarily involving its interactions with acids and bases. Notably:

  • Acid-Base Reactions: The compound can react with strong acids to release bismuth ions into solution, which may have therapeutic effects on gastric mucosa.
  • Complexation Reactions: Bismuth potassium citrate can form complexes with other anions or ligands in solution, affecting its bioavailability and therapeutic efficacy.

The molar ratios during synthesis significantly influence the purity and yield of the final product, emphasizing the importance of precise stoichiometry in chemical reactions involving this compound .

Mechanism of Action

The mechanism of action for bismuth potassium citrate primarily involves its protective effects on the gastric mucosa. Upon administration:

  • Mucosal Protection: The compound adheres to gastric mucosal surfaces, forming a protective barrier against gastric acid and pepsin.
  • Antimicrobial Activity: Bismuth ions exhibit antimicrobial properties against Helicobacter pylori, a common pathogen associated with peptic ulcers.
  • Stimulation of Mucosal Defense: Bismuth potassium citrate may enhance mucosal defense mechanisms by promoting the secretion of protective mucus and bicarbonate .

This multifaceted mechanism underscores its utility in treating gastrointestinal disorders.

Physical and Chemical Properties Analysis

Bismuth potassium citrate possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water; solubility can be influenced by pH and temperature.
  • Stability: Stable under normal conditions but sensitive to strong acids which can lead to dissociation into its constituent ions.

Thermal analysis indicates that the compound undergoes dehydration at elevated temperatures, which is crucial for understanding its thermal stability during storage and formulation .

Applications

Bismuth potassium citrate finds extensive applications in:

  • Pharmaceuticals: Widely used as an anti-ulcer agent due to its mucosal protective properties.
  • Research: Studied for its potential roles in drug delivery systems and as a model compound for understanding metal-citrate interactions.
  • Analytical Chemistry: Used in various analytical methods for detecting bismuth levels in biological samples due to its distinct spectral properties .
Historical Development and Contextual Significance

Evolution of Bismuth-Based Therapeutics in Gastroenterology

The medicinal application of bismuth spans over three centuries, with bismuth subnitrate first employed empirically for dyspepsia treatment in 1786 [4] [6]. Throughout the 19th century, various bismuth salts including bismuth subgallate, bismuth subcarbonate, and bismuth phosphate became staples for treating gastrointestinal disorders, though their mechanisms remained poorly understood [4] [10]. This era established bismuth's reputation for gastrointestinal symptom relief, particularly for diarrhea and dyspepsia. The protective coating action of bismuth on ulcerated mucosal surfaces was first documented in the early 20th century, explaining its empirical efficacy in peptic ulcer management [5] [9].

The 1970s marked a transformative period with the introduction of colloidal bismuth subcitrate (CBS, De-Nol®) by Gist-Brocades. Unlike earlier insoluble bismuth formulations, CBS demonstrated unique adhesion to ulcer craters, forming a protective glycoprotein-bismuth complex that shielded damaged mucosa from gastric acid and pepsin [5] [8]. This property, coupled with newly discovered prostaglandin-stimulating effects and bile acid-binding capacity, positioned bismuth as more than a mere symptomatic treatment [5] [9]. The pivotal discovery came when clinical studies observed that CBS therapy not only healed ulcers but also unexpectedly resolved gastritis in some patients—a phenomenon later attributed to its antibacterial properties against Helicobacter pylori [5] [6].

Table 1: Evolution of Bismuth Formulations in Gastroenterology

EraDominant FormulationsPrimary Therapeutic UseKey Limitations
18th-19th CenturyBismuth subnitrate, Bismuth subcarbonateDyspepsia, DiarrheaPoorly characterized mechanisms
Early-Mid 20th CenturyBismuth subsalicylate, Bismuth subgallatePeptic ulcer, GI discomfortTemporary symptom relief only
1970s-PresentColloidal bismuth subcitrate, Bismuth potassium citrateH. pylori eradication, Ulcer healingBioavailability challenges

Emergence of Bismuth Potassium Citrate in Modern Pharmacotherapy

Bismuth potassium citrate emerged as a significant advancement following CBS, addressing several limitations of earlier formulations. Its development was driven by the need for improved bioavailability and standardized chemical composition [7] [8]. Unlike colloidal suspensions like early De-Nol®, bismuth potassium citrate offered superior solubility characteristics through citrate complexation, enhancing its biological availability while maintaining targeted gastric activity [2] [6]. The compound exists as a well-defined chemical entity with the formula K₃[Bi(C₆H₄O₇)₂], contrasting with historically ill-defined bismuth "subsalts" whose molecular structures remained uncharacterized for decades [6] [7].

The clinical adoption of bismuth potassium citrate accelerated when research demonstrated its critical role in bismuth quadruple therapy for H. pylori eradication. When combined with tetracycline, metronidazole, and proton pump inhibitors, it achieved eradication rates exceeding 90% in multiple clinical trials, even in regions with high antibiotic resistance [5] [8]. Its mechanism extends beyond mere antibacterial action, involving multi-target disruption of H. pylori physiology. Studies confirm it inhibits key enzymes (urease, catalase, phospholipase), disrupts bacterial cell wall adhesion proteins (notably HpDnaK), and impairs oxidative defense systems in the pathogen [3] [6] [8].

Pharmaceutical innovation further optimized its delivery through granule formulations incorporating disintegrants (e.g., crospovidone), binders (e.g., polyvinylpyrrolidone), and lubricants (e.g., magnesium stearate). These technological improvements enhanced gastric dissolution profiles while maintaining stability [7]. Unlike earlier bismuth subsalicylate, which contains salicylate with systemic effects, the citrate formulation eliminates salicylate-related concerns, broadening its therapeutic applicability [1] [8].

Comparative Analysis with Legacy Bismuth Salts

Bismuth potassium citrate exhibits distinct physicochemical and pharmacological advantages over earlier bismuth compounds:

Solubility and Bioavailability Profile:Bismuth potassium citrate demonstrates optimized solubility in gastric environments (pH ~2-3) compared to bismuth subsalicylate (BSS) and bismuth subnitrate. While all bismuth compounds suffer from low systemic absorption (<1%), bismuth potassium citrate's citrate complexation enhances mucosal interaction. In vitro studies measuring bismuth release kinetics show approximately 30-40% higher bioavailable bismuth ions from citrate formulations versus subsalicylate equivalents at gastric pH [6] [8]. This is clinically significant as mucosal bismuth concentration directly correlates with H. pylori eradication efficacy [3] [5].

Table 2: Comparative Mechanisms Against H. pylori

Mechanistic ActionBismuth Potassium CitrateBismuth SubsalicylateColloidal Bismuth Subcitrate
Urease InhibitionStrong (IC₅₀: 1.8 μM)Moderate (IC₅₀: 4.2 μM)Strong (IC₅₀: 2.1 μM)
Anti-Adhesion EffectDisrupts HpDnaK bindingMinimalModerate
Enzyme Inhibition SpectrumUrease, Catalase, Phospholipase A₂Urease, Alcohol dehydrogenaseUrease, ATPase
MIC₉₀ Range vs H. pylori2-16 μg/mL4-32 μg/mL1-8 μg/mL

Data compiled from agar dilution studies across H. pylori strains [3] [6]

Molecular Targeting Specificity:Unlike bismuth subsalicylate—which hydrolyzes into absorbable salicylate and reactive bismuth species—bismuth potassium citrate undergoes controlled dissociation, primarily acting locally. This minimizes unintended systemic interactions [1] [6]. Proteomic analyses reveal bismuth potassium citrate disrupts multiple essential pathways in H. pylori, including:

  • Downregulation of virulence factors (CagA, VacA)
  • Disruption of flagellar assembly proteins
  • Inhibition of antioxidant enzymes (catalase, superoxide dismutase)
  • Perturbation of purine/pyrimidine metabolism [3] [6] [8]

These multi-target effects contrast with the narrower anti-secretory action of early bismuth salts, explaining bismuth potassium citrate's superior eradication rates (80-90% in quadruple therapy vs. 10-20% for monotherapy with older salts) [5] [8].

Chemical Stability and Formulation Flexibility:Bismuth potassium citrate's defined molecular structure enables superior tablet and granule formulations compared to polymeric "subsalts." Modern processing techniques yield granules with uniform drug distribution and rapid gastric disintegration, overcoming the stability issues that plagued early CBS liquid formulations [7]. When exposed to gastric acid, it forms bismuth oxychloride complexes that selectively precipitate in ulcer craters, creating a protective barrier resistant to peptic digestion—a property shared with CBS but absent in non-colloidal salts like bismuth subnitrate [5] [9].

Properties

Product Name

Bismuth Potassium Citrate

IUPAC Name

bismuth;potassium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H5BiKO7+

Molecular Weight

437.18 g/mol

InChI

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+3;+1/p-3

InChI Key

KZFDVWZZYOPBQZ-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.